synthesis and characterization of ammonium molybdate nanoparticles
synthesis and characterization of ammonium molybdate nanoparticles
An In-depth Technical Guide to the Synthesis and Characterization of Ammonium (B1175870) Molybdate (B1676688) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of ammonium molybdate nanoparticles. Ammonium molybdate serves as a versatile precursor for the fabrication of various molybdenum-based nanomaterials, which are of significant interest due to their catalytic, electronic, and biomedical properties. This document details common synthesis methodologies, characterization techniques, and presents key data in a structured format to aid in research and development.
Introduction to Ammonium Molybdate Nanoparticles
Ammonium molybdate, typically in the form of ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), is an inorganic compound that serves as a crucial precursor for the synthesis of molybdenum oxide and other molybdenum-based nanoparticles.[1] These nanoparticles are explored for a wide range of applications, including as catalysts in the petroleum industry for hydrodesulfurization and hydrodenitrification, and in the development of functional materials and coatings.[1] The unique properties of these nanoparticles, such as high surface area and catalytic activity, make them valuable in various scientific and industrial fields.[2] In the biomedical field, nanoparticle-based systems are being developed for targeted drug delivery to treat challenging diseases, offering benefits like controlled release and reduced toxicity.[3][4]
Synthesis Methodologies
Several methods are employed for the synthesis of nanoparticles using ammonium molybdate as a precursor. The choice of method influences the morphology, size, and properties of the resulting nanoparticles.
Hydrothermal Synthesis
The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This technique is widely used to synthesize various nanostructures like nanorods, nanowires, and nanofiber bundles.[5][6][7]
Experimental Protocol:
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Precursor Solution Preparation: Dissolve a specific amount of ammonium heptamolybdate tetrahydrate in distilled water with continuous stirring. For example, 1.235 g of (NH₄)₆Mo₇O₂₄·4H₂O can be dissolved in 25 mL of distilled water.[5][7]
-
Acidification: Acidify the precursor solution to a desired pH. For instance, a 2.2 M nitric acid solution can be used to adjust the pH to around 5.[6] In other variations, citric acid may be added to the solution.[5][7]
-
Addition of Sulfur Source (for MoS₂): If synthesizing molybdenum disulfide (MoS₂), a sulfur source like sodium sulfide (B99878) or H₂S gas is introduced.[5][7]
-
Hydrothermal Treatment: Transfer the final solution into a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 180°C) for several hours.[5][7]
-
Product Collection: After the autoclave cools down to room temperature, the product is collected by centrifugation.[5][7]
-
Washing and Drying: The collected precipitate is washed multiple times with distilled water and ethanol (B145695) to remove any remaining ions and then dried in a vacuum at 60°C.[5][7][8]
Co-precipitation Synthesis
Co-precipitation is a simple and effective method for synthesizing nanoparticles by precipitating a dissolved substance from a supersaturated solution.
Experimental Protocol:
-
Precursor Solutions: Prepare separate aqueous solutions of ammonium molybdate and a metal salt (e.g., nickel nitrate (B79036) or copper acetate).[9][10][11]
-
Mixing: Add the ammonium molybdate solution dropwise to the metal salt solution under constant magnetic stirring to achieve a homogeneous mixture.[9]
-
Heating and Precipitation: Heat the resulting solution to a specific temperature (e.g., 70°C to 90°C) for a defined period (e.g., 30 to 60 minutes) to induce the formation of a precipitate.[9]
-
Product Recovery: Separate the precipitate from the solution.
-
Drying: Dry the collected precipitate under a vacuum at a controlled temperature (e.g., 60°C).[9]
Sol-Gel Synthesis
The sol-gel process involves the transition of a solution (sol) into a solid-like gel phase. This method allows for good control over the nanoparticle's composition and microstructure.[12][13][14]
Experimental Protocol:
-
Sol Preparation: Dissolve a molybdenum precursor, such as sodium molybdate or ammonium molybdate, in a suitable solvent like distilled water to form a sol.[12][14] A surfactant, like Aliquat HTA-1, may be added.[12]
-
Gelation: Induce gelation by adding an acid (e.g., hydrochloric acid) dropwise with constant stirring.[12] The solution is then heated (e.g., at 80°C) for 1-2 hours to facilitate the formation of a gel.[12]
-
Aging: The gel is aged for a specific period to allow for further polycondensation and strengthening of the gel network.
-
Drying: The aged gel is dried to remove the solvent.
-
Calcination: The dried gel is then calcined at a high temperature (e.g., 400°C) for several hours to obtain the final metal oxide nanoparticles.[12]
Green Synthesis
Green synthesis utilizes biological entities like plant extracts as reducing and capping agents, offering an environmentally friendly and cost-effective alternative to conventional methods.
Experimental Protocol:
-
Preparation of Plant Extract: Boil leaves of a suitable plant (e.g., Citrus Sinensis) in distilled water and filter the extract.[15]
-
Nanoparticle Synthesis: Add an aqueous solution of ammonium molybdate (e.g., 10 ml of 0.01 M (NH₄)₆Mo₇O₂₄) to the plant extract (e.g., 50 ml).[15] A stabilizing agent like almond oil may also be added.[15]
-
Reaction and Precipitation: Allow the reaction to proceed at room temperature. The formation of a precipitate (e.g., black precipitate of molybdenum oxide nanoparticles) indicates the synthesis.[15]
-
Centrifugation and Washing: Centrifuge the mixture to separate the nanoparticles, and wash them with deionized water.[15]
-
Drying: Dry the washed nanoparticles at a controlled temperature.[15]
Characterization of Ammonium Molybdate Nanoparticles
A variety of analytical techniques are used to determine the physicochemical properties of the synthesized nanoparticles.
X-ray Diffraction (XRD)
XRD is a primary technique used to determine the crystal structure, phase purity, and crystallite size of the nanoparticles.[16][17] The diffraction pattern provides a unique fingerprint of the crystalline material.
| Parameter | Description |
| Purpose | To identify the crystalline phase and structure of the nanoparticles.[16][17] |
| Sample Preparation | The synthesized nanoparticle powder is typically mounted on a sample holder. |
| Analysis | The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., JCPDS files) to identify the material's crystal structure (e.g., orthorhombic, monoclinic).[16][18] |
| Data Obtained | Crystal phase, lattice parameters, and average crystallite size (can be estimated using the Scherrer equation).[16][18] |
Electron Microscopy (SEM and TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology, size, and structure of nanoparticles.[19][20][21][22]
| Technique | Description |
| SEM | Provides information about the surface morphology, size, and shape of the nanoparticles.[19] |
| TEM | Offers higher resolution images, revealing details about the internal structure, crystallinity, and size distribution of the nanoparticles.[20][21] |
| Sample Preparation | For SEM, the nanoparticle powder is typically coated with a conductive material. For TEM, a dilute dispersion of nanoparticles is drop-casted onto a carbon-coated copper grid.[20] |
| Data Obtained | Particle size, shape (e.g., nanorods, nanocubes, nanoflowers), and aggregation state.[8][18][22] |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of the desired chemical bonds.[23][24]
| Parameter | Description |
| Purpose | To identify chemical bonds and functional groups in the sample.[23][24] |
| Sample Preparation | The nanoparticle sample is typically mixed with KBr and pressed into a pellet. |
| Analysis | The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of different chemical bonds (e.g., Mo-O, Mo=O, Mo-O-Mo).[24][25] |
| Data Obtained | Information about the chemical composition and surface chemistry of the nanoparticles.[23][24][26] |
Data Presentation
Table 1: Summary of Synthesis Methods and Resulting Nanoparticle Characteristics
| Synthesis Method | Precursors | Resulting Material | Morphology | Size | Reference(s) |
| Green Synthesis | Ammonium Molybdate, Citrus Sinensis leaf extract | Molybdenum Oxide | Cubical | 16 nm | [15] |
| Hydrothermal | Ammonium Heptamolybdate, Nitric Acid | α-MoO₃ | Nanorods/Nanoribbons | - | [6][27] |
| Hydrothermal | Ammonium Heptamolybdate, Sulfur Source | MoS₂ | Nanofiber bundles | 120–300 nm (diameter) | [5][7] |
| Solid-State | Ammonium Heptamolybdate | MoO₃ | Nanocubes | - | [18] |
| Sol-Gel | Sodium Molybdate, Aliquat HTA-1, HCl | MoO₃ | Layered Structure | 20-25 nm | [12] |
Table 2: Key Spectroscopic Data for Molybdenum-Based Nanoparticles
| Characterization Technique | Feature | Wavenumber/Position | Interpretation | Reference(s) |
| FTIR | Mo-O stretching | 620, 880 cm⁻¹ | Stretching of Mo-O bond | [24] |
| FTIR | Mo-O-Mo stretching/bending | 990 cm⁻¹ | Stretching and bending of Mo-O-Mo bonds | [24] |
| FTIR | γas(Mo-S) | 480 cm⁻¹ | Asymmetric stretching of Mo-S in MoS₂ | [5][7] |
| UV-Vis | Absorption Peak | ~398 nm | Surface plasmon resonance of MoO₃ nanoparticles | [12] |
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Synthesis methods and resulting nanoparticle morphologies.
Applications
Ammonium molybdate-derived nanoparticles have shown promise in several fields, primarily due to their catalytic properties.
-
Catalysis: Molybdenum-based catalysts are extensively used in petroleum refining for hydrodesulfurization and hydrodenitrification to remove sulfur and nitrogen compounds from fuels.[1] Nickel molybdate (NiMoO₄) nanoparticles, synthesized from ammonium molybdate, have demonstrated high efficiency as catalysts in the reduction of nitrophenols, which are significant environmental pollutants.[28][29]
-
Drug Delivery: The field of nanotechnology offers innovative solutions for drug delivery.[3] Nanoparticles can be engineered to encapsulate therapeutic agents, enabling targeted delivery to specific tissues and controlled release of the drug.[3][4] This approach can enhance the efficacy of treatments while minimizing side effects.[3] Molybdenum disulfide (MoS₂) nanoparticles have been investigated for their potential in transdermal drug delivery systems.[8]
-
Other Applications: Ammonium molybdate is also used in microscopy as a negative staining agent for visualizing biological specimens in electron microscopy.[30] Additionally, it has applications as a corrosion inhibitor.[30]
Conclusion
This technical guide has provided a detailed overview of the . The versatility of synthesis methods such as hydrothermal, co-precipitation, sol-gel, and green synthesis allows for the production of a wide range of molybdenum-based nanomaterials with tailored morphologies and properties. Comprehensive characterization using techniques like XRD, SEM, TEM, and FTIR is crucial for understanding the structure-property relationships of these nanoparticles. The promising applications of these materials in catalysis and drug delivery highlight their importance in ongoing research and development efforts across various scientific and industrial sectors.
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